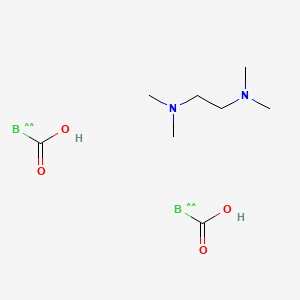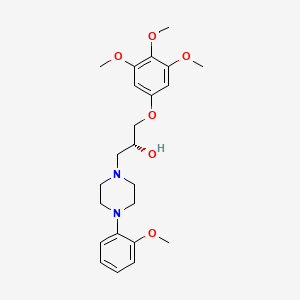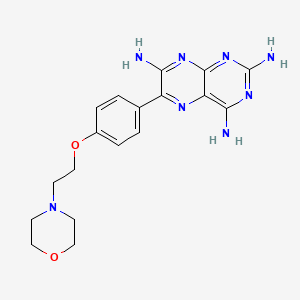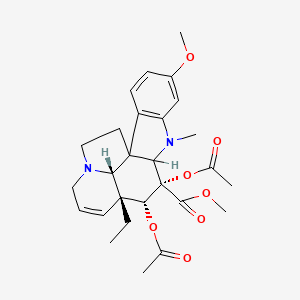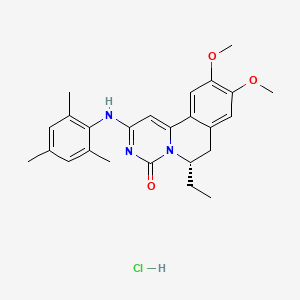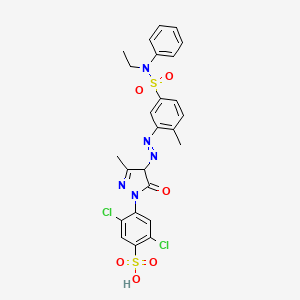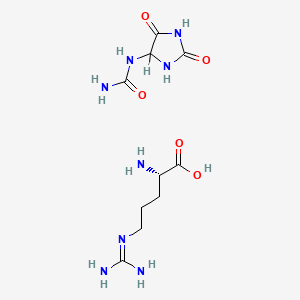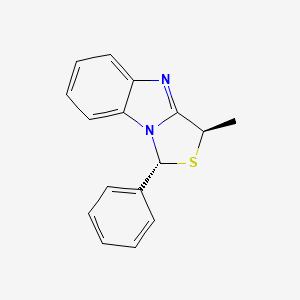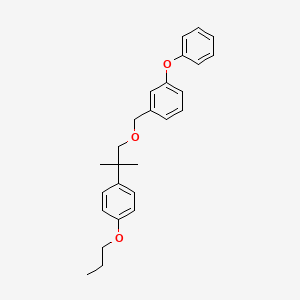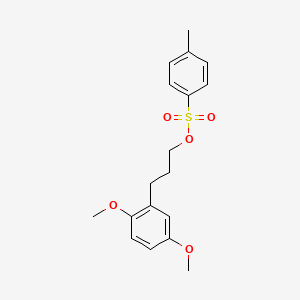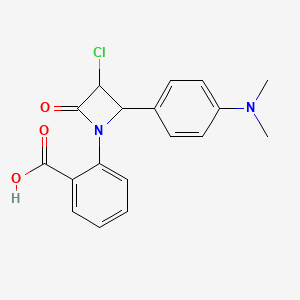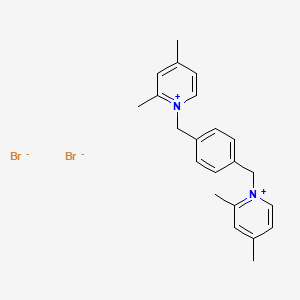
Pyridinium, 1,1'-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) is a quaternary ammonium compound with the molecular formula C22H26N2Br2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two pyridinium rings connected by a p-phenylenedimethylene bridge, with bromide ions as counterions.
Métodos De Preparación
The synthesis of 1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) typically involves the reaction of 2,4-dimethylpyridine with p-phenylenedimethylene dibromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize production costs.
Análisis De Reacciones Químicas
1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium rings, where nucleophiles such as hydroxide or alkoxide ions replace the bromide ions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to antimicrobial effects. The specific pathways involved depend on the biological context and the target organism.
Comparación Con Compuestos Similares
1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) can be compared with other quaternary ammonium compounds, such as:
Benzalkonium chloride: Known for its antimicrobial properties and use in disinfectants.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetraethylammonium bromide: Used as a phase transfer catalyst in organic synthesis.
The uniqueness of 1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
102584-23-6 |
|---|---|
Fórmula molecular |
C22H26Br2N2 |
Peso molecular |
478.3 g/mol |
Nombre IUPAC |
1-[[4-[(2,4-dimethylpyridin-1-ium-1-yl)methyl]phenyl]methyl]-2,4-dimethylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H26N2.2BrH/c1-17-9-11-23(19(3)13-17)15-21-5-7-22(8-6-21)16-24-12-10-18(2)14-20(24)4;;/h5-14H,15-16H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
JJSSKMUAIIPVRK-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=C(C=C(C=C3)C)C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


